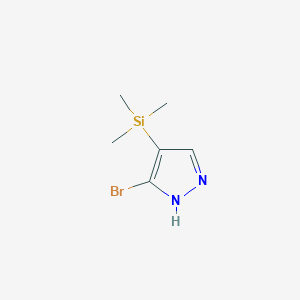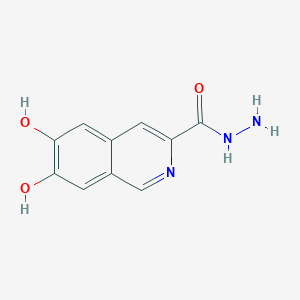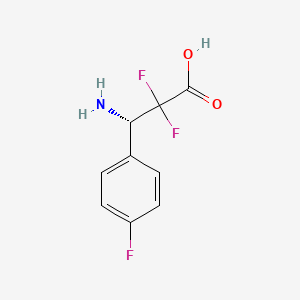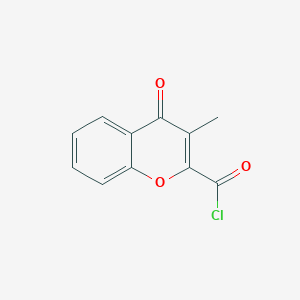
3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride typically involves the acylation of 3-methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid with thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
Starting Material: 3-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid.
Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Conditions: Anhydrous solvent (e.g., dichloromethane), reflux, inert atmosphere (e.g., nitrogen or argon).
The reaction proceeds with the formation of the acyl chloride intermediate, which can be purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, alcohols, thiols; typically carried out in the presence of a base (e.g., triethylamine) to neutralize the HCl by-product.
Hydrolysis: Water or aqueous base (e.g., NaOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Applications De Recherche Scientifique
3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of novel polymers and materials with specific properties.
Chemical Synthesis: Acts as a versatile building block for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by covalently modifying active site residues. The acyl chloride group can react with nucleophilic amino acid residues, leading to the formation of stable adducts that inhibit enzyme activity. The benzopyran core can interact with various molecular targets, including receptors and enzymes, modulating their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid: Similar structure but with a phenyl group at the 2-position and a carboxylic acid group at the 8-position.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Lacks the methyl group at the 3-position and the acyl chloride group.
3-Acetyl-2-methylchromone: Contains an acetyl group instead of the acyl chloride group.
Uniqueness
3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride is unique due to the presence of the acyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This functional group allows for the formation of a wide range of derivatives, making it a valuable intermediate in organic chemistry.
Propriétés
Numéro CAS |
67652-24-8 |
|---|---|
Formule moléculaire |
C11H7ClO3 |
Poids moléculaire |
222.62 g/mol |
Nom IUPAC |
3-methyl-4-oxochromene-2-carbonyl chloride |
InChI |
InChI=1S/C11H7ClO3/c1-6-9(13)7-4-2-3-5-8(7)15-10(6)11(12)14/h2-5H,1H3 |
Clé InChI |
NRADYQAKFFNWAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC=CC=C2C1=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11883833.png)
![Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B11883844.png)
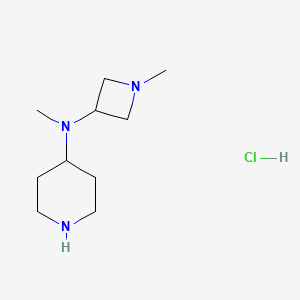

![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl-](/img/structure/B11883858.png)

